molecular formula C9H10N2O2 B6606657 3-(3-ethyloxetan-3-yl)-1,2-oxazole-4-carbonitrile CAS No. 2241130-35-6

3-(3-ethyloxetan-3-yl)-1,2-oxazole-4-carbonitrile

Cat. No.: B6606657
CAS No.: 2241130-35-6
M. Wt: 178.19 g/mol
InChI Key: VWQDDSADUXIVGQ-UHFFFAOYSA-N
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Description

3-(3-ethyloxetan-3-yl)-1,2-oxazole-4-carbonitrile is a complex organic compound that features both an oxetane ring and an oxazole ring. The presence of these two heterocyclic structures makes it a compound of interest in various fields of chemistry and medicinal research. The oxetane ring is known for its stability and unique reactivity, while the oxazole ring is often found in biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethyloxetan-3-yl)-1,2-oxazole-4-carbonitrile typically involves multiple steps, starting with the formation of the oxetane ring. One common method for synthesizing oxetane derivatives is through the cyclization of epoxides or the intramolecular etherification of alcohols . The oxazole ring can be introduced through cyclization reactions involving nitriles and aldehydes or ketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-ethyloxetan-3-yl)-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to ring-opened products, while reduction of the nitrile group can yield primary amines .

Scientific Research Applications

3-(3-ethyloxetan-3-yl)-1,2-oxazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-ethyloxetan-3-yl)-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The oxazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Properties

IUPAC Name

3-(3-ethyloxetan-3-yl)-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-2-9(5-12-6-9)8-7(3-10)4-13-11-8/h4H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQDDSADUXIVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)C2=NOC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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